Functional Antispastic Activity of the Nicotinamide-Xanthine Series vs. Theophylline Baseline
Duranti et al. (1979) synthesized a series of nicotinamide derivatives of 7-substituted theophyllines, including CAS 70454-35-2, and pharmacologically screened them. The series as a class demonstrated 'remarkable antispastic activity' relative to the very low coronarodilatory activity also observed in the same assays [1]. Specific numeric IC₅₀ or EC₅₀ values for individual congeners (including the target compound) were not disclosed in the abstract or indexed metadata; the publication provides only qualitative class-level structure-activity trend statements [1]. Theophylline itself is not a recognized antispastic agent, suggesting that the nicotinamide-propyl substitution redirects pharmacological activity away from the canonical methylxanthine bronchodilator profile [1].
| Evidence Dimension | Functional antispastic (smooth muscle relaxant) activity in isolated tissue preparations |
|---|---|
| Target Compound Data | Qualitatively described as 'remarkable antispastic activity' (no numeric value reported in abstract) [1] |
| Comparator Or Baseline | Theophylline — no antispastic indication recognized; nicotinamide series also showed 'very low coronarodilatory activity' [1] |
| Quantified Difference | Not quantifiable from available abstract; qualitative shift from coronary vasodilation (low) to antispastic activity (remarkable) reported for the nicotinamide series [1] |
| Conditions | Pharmacological screening (details of tissue/organ bath conditions not specified in abstract); isolated tissue preparations [1] |
Why This Matters
The qualitative divergence from theophylline's canonical cardiovascular profile indicates that the 2-chloronicotinamido-propyl substituent redirects biological activity, which is relevant when selecting a theophylline-derived probe for non-bronchodilator pharmacological applications.
- [1] Duranti E, Balsamini C, Nardi GF, Niada R. 7-Substituted theophyllines. Part I. Nicotinamide derivatives. Il Farmaco; Edizione Scientifica, 1979; 34(4): 284-291. PMID: 162286. View Source
